REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([OH:7])[CH2:4][CH2:5][CH3:6].[C:8](Cl)([Cl:10])=[O:9]>C1C=CC=CC=1>[Cl:10][C:8]([O:7][CH:3]([CH2:4][CH2:5][CH3:6])[CH2:2][CH3:1])=[O:9]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
CCC(CCC)O
|
Name
|
colorless oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbonyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
Gaseous nitrogen is passed through the solution for several hours
|
Type
|
CUSTOM
|
Details
|
to remove the excess phosgene and hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 28.3 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |